molecular formula C9H13N3 B1453836 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine CAS No. 1455361-92-8

2-cyclopropyl-N,6-dimethylpyrimidin-4-amine

Cat. No. B1453836
M. Wt: 163.22 g/mol
InChI Key: HKCJIFGVTJZFCV-UHFFFAOYSA-N
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Description

2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound has garnered a significant amount of interest in the fields of medicinal chemistry and drug development.


Molecular Structure Analysis

The InChI code for 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is 1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-cyclopropyl-N,6-dimethylpyrimidin-4-amine is a solid substance . The compound has a molecular weight of 163.22 g/mol .

Scientific Research Applications

Fungicidal Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidinamine derivatives, including 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
  • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results : Among the new compounds, one particular derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

Synthesis of Cu(II) Complex

  • Scientific Field : Inorganic Chemistry
  • Summary of Application : A new Cu(II) complex with the monodentate ligand 2,6-dimethylpyrimidin-4-(1H)-one, a derivative of 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine, was synthesized .
  • Methods of Application : The complex was synthesized and characterized by single crystal X-ray diffraction, elemental analysis, and IR spectroscopy along with detailed theoretical studies based on density functional theory (DFT) at the B3LYP-D3(BJ)/Def2-SVP .
  • Results : The results of the synthesis and characterization are not provided in the search results .

Future Directions

While the compound has garnered interest in the fields of medicinal chemistry and drug development, specific future directions or applications were not found in the web search results.

Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine .

properties

IUPAC Name

2-cyclopropyl-N,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-5-8(10-2)12-9(11-6)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCJIFGVTJZFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N,6-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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